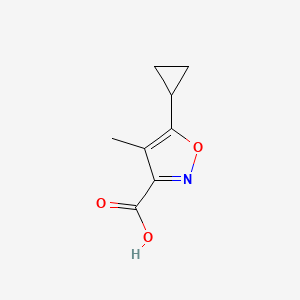
3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- is a heterocyclic compound with the molecular formula C8H9NO3. It features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It is hypothesized that isoxazole esters, a related class of compounds, may act as prodrugs with pyrazinamide-like action . This suggests that the compound could be metabolized in the body to produce an active form that interacts with its targets.
Result of Action
As a unique chemical provided for early discovery researchers, its effects are yet to be fully explored .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that light exposure could potentially affect the stability and action of 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl ketones with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
科学的研究の応用
3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
類似化合物との比較
- 5-Phenyl-3-isoxazolecarboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 5-Cyclopropyl-3-methyl-4-isoxazolecarboxylic acid
Comparison: Compared to similar compounds, 3-isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- is unique due to the presence of both cyclopropyl and methyl groups on the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .
特性
IUPAC Name |
5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)9-12-7(4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLDTLQUQMPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














